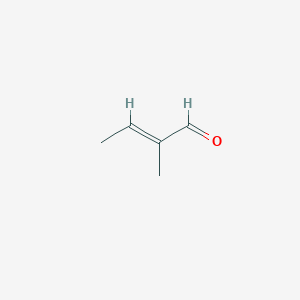
Tiglaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiglic aldehyde is a hemiterpene.
Wirkmechanismus
Target of Action
It has been used in the synthesis of various compounds, suggesting that it may interact with a wide range of molecular targets .
Mode of Action
It is known to be a starting reagent in the synthesis of various compounds, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
Tiglic aldehyde has been used in the synthesis of alkyl-branched tetraene hydrocarbons and as a pheromone component for the dried fruit beetle . It has also been involved in the synthesis of E,E-2,4-dimethyl-2,4-hexa dienal, a volatile constituent of the defensive secretions of Leiobunum nigripalpi . These applications suggest that Tiglic aldehyde may play a role in various biochemical pathways, particularly those involving the synthesis of complex organic compounds.
Pharmacokinetics
Its physical properties such as its boiling point (116-119 °c/752 mmhg) and density (0869 g/mL at 20 °C, 0871 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Its use in the synthesis of various compounds suggests that it may have significant effects at the molecular level .
Action Environment
Given its chemical properties, it is likely that factors such as temperature, ph, and the presence of other chemicals could potentially influence its action .
Biochemische Analyse
Biochemical Properties
Tiglic aldehyde acts as an electrophile in the formation of carbon-carbon bonds, particularly in the construction of complex organic molecules . It undergoes nucleophilic addition reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds . The incorporation of aldehyde handles into proteins, and subsequent chemical reactions thereof, is rapidly proving to be an effective way of generating homogeneous, covalently linked protein constructs that can display a vast array of functionality .
Cellular Effects
Aldehydes, including Tiglic aldehyde, are ubiquitous electrophilic compounds that ferment microorganisms including Saccharomyces cerevisiae encounter during the fermentation processes to produce food, fuels, chemicals, and pharmaceuticals . Aldehydes pose severe toxicity to the growth and metabolism of the S. cerevisiae through a variety of toxic molecular mechanisms, predominantly via damaging macromolecules and hampering the production of targeted compounds . Aldehydes can also modulate signaling pathways and gene expression, influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
Its reactivity at the molecular level enables it to serve as a building block for the synthesis of diverse organic compounds, contributing to the development of new materials and chemical entities .
Dosage Effects in Animal Models
It is known that the effects of aldehydes can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Intracellular aldehydes can be neutralized by aldehyde-metabolizing enzymes, including those from the aldehyde dehydrogenase superfamily (ALDH) .
Transport and Distribution
It is known that aldehydes can interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that aldehydes can be directed to specific compartments or organelles based on various factors, including targeting signals and post-translational modifications .
Eigenschaften
CAS-Nummer |
497-03-0 |
|---|---|
Molekularformel |
C5H8O |
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
(Z)-2-methylbut-2-enal |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3- |
InChI-Schlüssel |
ACWQBUSCFPJUPN-HYXAFXHYSA-N |
SMILES |
CC=C(C)C=O |
Isomerische SMILES |
C/C=C(/C)\C=O |
Kanonische SMILES |
CC=C(C)C=O |
Siedepunkt |
117.00 to 118.00 °C. @ 760.00 mm Hg |
Dichte |
0.868-0.873 (20°) |
Key on ui other cas no. |
1115-11-3 6038-09-1 497-03-0 |
Physikalische Beschreibung |
Colourless liquid; penetrating, powerful green ethereal aroma |
Piktogramme |
Flammable; Irritant; Environmental Hazard |
Löslichkeit |
25 mg/mL Slightly soluble in water; soluble in ether and most oils soluble (in ethanol) |
Synonyme |
Tiglaldehyde; (2E)-2-Methyl-2-butenal; (E)-2-Methyl-2-butenal; (E)-2-Methyl-2-butenal; (E)-2-Methylbut-2-en-1-al; NSC 2179; Tiglic Aldehyde; trans-2-Methyl-2-butenal; trans-Tiglaldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


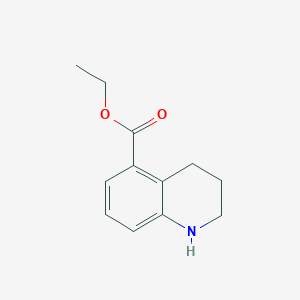
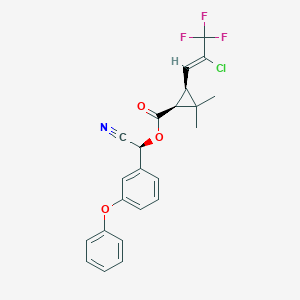
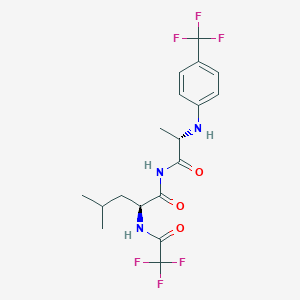
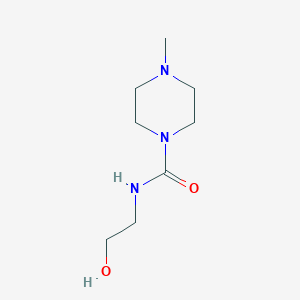
![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
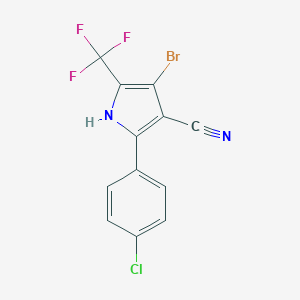
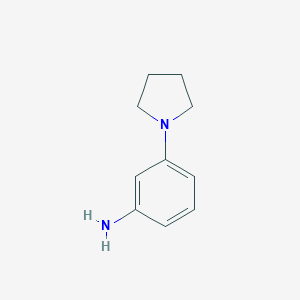
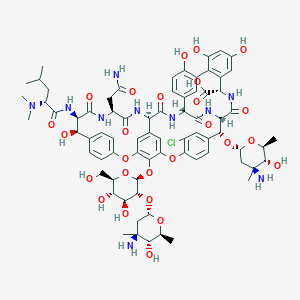
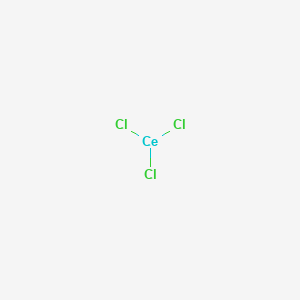
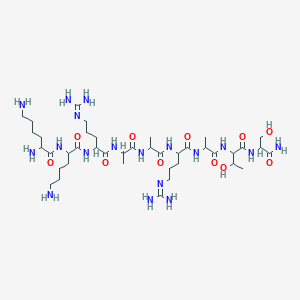
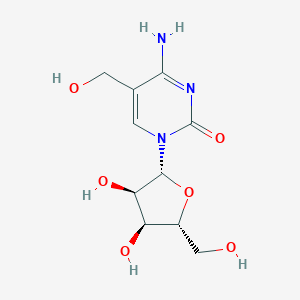
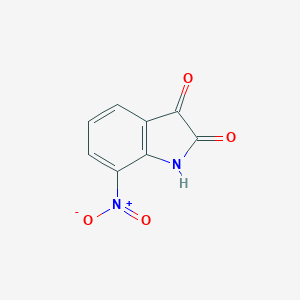
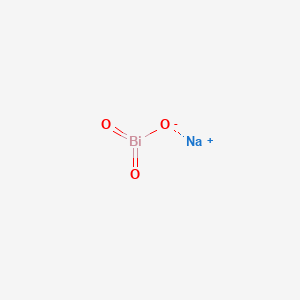
![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)
